2-Fluoro-6-methoxybenzaldehyde

Catalog No.
S715267
CAS No.
146137-74-8
M.F
C8H7FO2
M. Wt
154.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-methoxybenzaldehyde

CAS Number

146137-74-8

Product Name

2-Fluoro-6-methoxybenzaldehyde

IUPAC Name

2-fluoro-6-methoxybenzaldehyde

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

InChI

InChI=1S/C8H7FO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3

InChI Key

UIOAYOIJMYMOEU-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)F)C=O

Canonical SMILES

COC1=C(C(=CC=C1)F)C=O

Medicinal Chemistry:

The combination of a fluorine atom and a methoxy group can influence the biological properties of molecules. Fluorine substitution can enhance the binding affinity of drugs to their targets, while the methoxy group can improve water solubility and bioavailability.

These properties make 2-fluoro-6-methoxybenzaldehyde a potential candidate for the development of new drugs, particularly in areas like:

  • Antibacterial and antifungal agents: The presence of the aldehyde group suggests the possibility of exploring its antimicrobial activity. Studies have shown that certain fluorinated aromatic aldehydes exhibit antibacterial and antifungal properties []. Further research is needed to determine if 2-fluoro-6-methoxybenzaldehyde possesses similar activity.
  • Anticancer agents: Fluorine substitution has been linked to improved anticancer properties in some drugs []. The combination of fluorine and the methoxy group in 2-fluoro-6-methoxybenzaldehyde warrants further investigation in this area.

Material Science:

Fluorinated aromatic aldehydes can be used as building blocks for the synthesis of various functional materials. 2-Fluoro-6-methoxybenzaldehyde could potentially be employed in the development of:

  • Liquid crystals: Fluorinated aromatic compounds are known to exhibit liquid crystalline behavior, which is essential for various display technologies. Investigating the liquid crystalline properties of 2-fluoro-6-methoxybenzaldehyde could lead to new applications in this field.
  • Polymers: Aromatic aldehydes can be used as monomers for the synthesis of polymers with unique properties. The introduction of fluorine and methoxy groups in 2-fluoro-6-methoxybenzaldehyde could potentially lead to the development of novel polymers with tailored properties for various applications.

Organic Synthesis:

-Fluoro-6-methoxybenzaldehyde can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for further functionalization through various chemical reactions.

This makes it a potential building block for the synthesis of:

  • Fine chemicals: These are specialized chemicals used in various industries, such as pharmaceuticals, cosmetics, and agrochemicals. The unique properties of 2-fluoro-6-methoxybenzaldehyde could be beneficial in the synthesis of novel fine chemicals.
  • Drug precursors: The molecule can potentially be used as a starting material for the synthesis of more complex drug molecules, especially those containing similar functional groups.
  • Origin: This compound can be synthesized in a laboratory but is not typically found in nature [].
  • Significance: 2-Fluoro-6-methoxybenzaldehyde is a valuable intermediate in organic synthesis. Due to the presence of the aldehyde and fluoromethoxy groups, it can be used as a building block for the creation of more complex molecules with various functionalities [, ]. These functionalities can be useful in developing new pharmaceuticals, agrochemicals, and other advanced materials [].

Molecular Structure Analysis

2-Fluoro-6-methoxybenzaldehyde consists of a benzene ring with a fluorine atom at position 2 and a methoxy group (OCH3) at position 6. Attached to the benzene ring at position 1 is a formyl group (CHO), characteristic of aldehydes. This structure provides the molecule with both electrophilic (attracted to electrons) and nucleophilic (electron-donating) properties, making it reactive towards various reagents [].


Chemical Reactions Analysis

Synthesis: There are different methods for synthesizing 2-Fluoro-6-methoxybenzaldehyde. One common approach involves the reaction of 2-fluoro-6-methoxyphenol with paraformaldehyde (a polymer of formaldehyde) in the presence of an oxidizing agent [].

2-Fluoro-6-methoxyphenol + HCHO -> 2-Fluoro-6-methoxybenzaldehyde + H2O

Other reactions: Due to its functional groups, 2-Fluoro-6-methoxybenzaldehyde can undergo various reactions commonly observed in aromatic aldehydes. These include:

  • Aldol condensation: Condensation with a ketone or another aldehyde to form a β-hydroxycarbonyl compound [].
  • Cannizzaro reaction: Self-condensation in the presence of a base to form an alcohol and an acid [].
  • Horner-Wadsworth-Evens reaction: Reaction with a phosphonate ester to form an α,β-unsaturated carbonyl compound [].

2-Fluoro-6-methoxybenzaldehyde itself is not likely to have a specific mechanism of action in biological systems. Its primary function is as a precursor for the synthesis of more complex molecules that may have biological activity [].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Fluoro-6-methoxybenzaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types